molecular formula C26H27N3OS B2901609 4-(4-Methoxyphenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile CAS No. 311333-16-1

4-(4-Methoxyphenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B2901609
CAS No.: 311333-16-1
M. Wt: 429.58
InChI Key: AALPUGBDOCHWJB-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile is a pyridine-based derivative featuring a methoxyphenyl group at position 4, a phenyl group at position 6, and a flexible [2-(piperidin-1-yl)ethyl]sulfanyl chain at position 2. This compound’s structure combines electron-donating (methoxy), aromatic (phenyl), and amine-containing (piperidine) substituents, which may influence its physicochemical and biological properties. Below, we compare this compound with structurally related pyridine derivatives to highlight key similarities and differences.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-phenyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3OS/c1-30-22-12-10-20(11-13-22)23-18-25(21-8-4-2-5-9-21)28-26(24(23)19-27)31-17-16-29-14-6-3-7-15-29/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALPUGBDOCHWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCCN3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Methoxyphenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile (CAS Number: 332376-27-9) is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C26H27N3OSC_{26}H_{27}N_{3}OS. The structure features a pyridine ring substituted with a methoxyphenyl group, a phenyl group, and a piperidinyl-thioethyl side chain, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.2 - 62.5

The compound demonstrates bactericidal effects, inhibiting protein synthesis and nucleic acid production pathways in bacteria .

The mechanism by which this compound exerts its antimicrobial effects appears to involve multiple pathways:

  • Inhibition of Protein Synthesis : It disrupts the ribosomal function, leading to decreased protein synthesis.
  • Nucleic Acid Synthesis Inhibition : The compound interferes with DNA replication and transcription processes.
  • Biofilm Disruption : It has shown moderate-to-good activity against biofilms formed by resistant strains such as MRSA, with minimum biofilm inhibitory concentrations (MBICs) suggesting effective disruption capabilities .

Case Studies

  • Study on MRSA Biofilms :
    A study evaluated the efficacy of the compound against MRSA biofilms. Results indicated that at concentrations ranging from 62.216 µg/mL to 124.432 µg/mL, the compound significantly reduced biofilm formation compared to traditional antibiotics like ciprofloxacin .
  • Comparative Study with Other Antimicrobials :
    In comparative studies, the compound outperformed several conventional antibiotics in terms of both MIC and MBIC values against Gram-positive bacteria, highlighting its potential as a novel therapeutic agent in treating resistant infections .

Safety and Toxicology

While the antimicrobial properties are promising, further research is needed to evaluate the safety profile of this compound. Toxicological assessments are crucial to establish safe dosage levels for potential therapeutic applications.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Position 4: The 4-methoxyphenyl group donates electron density via resonance, stabilizing the pyridine ring. Position 6: A phenyl group contributes to hydrophobicity and π-π stacking interactions.
  • Comparable Compounds :

    • Ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate (II) :
  • Position 2: Morpholinyl (smaller heterocyclic amine) reduces steric bulk compared to piperidinylethyl .
  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile:
  • 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile:
  • Position 2: Ethoxy group donates electrons less effectively than methoxy, altering redox properties .

Physicochemical Properties

Property Target Compound Compound II Thiophene Derivative
Solubility Moderate (piperidine enhances) High (ester group) Low (thiophene increases hydrophobicity)
Melting Point Not reported 162–164°C (crystalline structure) 198–200°C (rigid thiophene core)
Lipophilicity (LogP) Estimated >3.5 (sulfanyl chain) ~2.8 (polar ester) ~3.1 (thiophene balance)

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